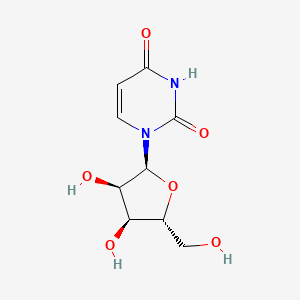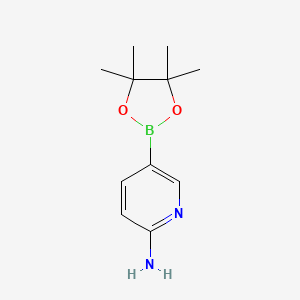
1-(a-D-ribofuranosyl)uracil
Descripción general
Descripción
Es un polvo cristalino blanco que es soluble en agua y soluciones ácidas pero insoluble en disolventes orgánicos . Este compuesto juega un papel crucial en la estructura del ARN y el ADN, haciéndolo esencial para varios procesos biológicos, incluyendo el metabolismo celular, el suministro de energía, la transmisión de señales y la división celular .
Aplicaciones Científicas De Investigación
1-(a-D-ribofuranosyl)uracil tiene una amplia gama de aplicaciones de investigación científica:
Biología: Juega un papel crucial en el estudio de las estructuras y funciones del ARN y el ADN.
Medicina: Se utiliza en el desarrollo de medicamentos antivirales y anticancerígenos.
Industria: Se utiliza como edulcorante en alimentos y bebidas debido a su sabor dulce.
Mecanismo De Acción
El mecanismo de acción de 1-(a-D-ribofuranosyl)uracil implica su incorporación al ARN y ADN, donde participa en varios procesos celulares. Actúa como sustrato para las enzimas involucradas en el metabolismo de los ácidos nucleicos, influyendo así en la síntesis y reparación del ARN y ADN . Los objetivos moleculares incluyen la ARN polimerasa y la ADN polimerasa, que son esenciales para la transcripción y replicación del material genético .
Direcciones Futuras
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
1-(a-D-ribofuranosyl)uracil puede sintetizarse mediante métodos químicos o biológicos. La síntesis química típicamente implica una reacción de múltiples pasos, comenzando con la reacción de uracilo con glucosa . Un método común es la glicosilación de Vorbrüggen, que implica el uso de nucleobases sililadas y donadores de glicósidos en presencia de un ácido de Lewis . Otro método implica el uso de un procedimiento de mercurio y reacciones de fusión .
Métodos de producción industrial
La producción industrial de this compound a menudo emplea microorganismos diseñados para catalizar las reacciones a través de vías metabólicas. Este método de biosíntesis es ventajoso ya que es más respetuoso con el medio ambiente y puede escalarse para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(a-D-ribofuranosyl)uracil experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución.
Reactivos y condiciones comunes
Oxidación: Esta reacción puede llevarse a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio pueden utilizarse.
Sustitución: Las reacciones de halogenación pueden realizarse utilizando reactivos como el bromo o el cloro.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound puede producir derivados de uracilo con grupos funcionales adicionales que contienen oxígeno .
Comparación Con Compuestos Similares
1-(a-D-ribofuranosyl)uracil se puede comparar con otros nucleósidos como:
1-(β-D-ribofuranosyl)uracil (beta-D-uridina): A diferencia de la alfa-D-uridina, la beta-D-uridina se encuentra más comúnmente en la naturaleza y es un componente clave del ARN.
1-(β-D-ribofuranosyl)-5-etinilimidazol-4-carboxamida (EICAR): Este compuesto tiene un amplio espectro de actividad contra virus de ADN y ARN y se utiliza en terapias antivirales.
Ribavirina (1-β-D-ribofuranosil-1,2,4-triazol-3-carboxamida): La ribavirina es un análogo de nucleósido antiviral que se utiliza para tratar diversas infecciones virales.
La singularidad de this compound radica en su rara configuración alfa, que le confiere propiedades bioquímicas y estabilidad distintas en comparación con sus contrapartes beta .
Propiedades
IUPAC Name |
1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-JBBNEOJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364101 | |
| Record name | AC1LU69J | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3258-07-9 | |
| Record name | AC1LU69J | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the α-anomer of uridine differ from the naturally occurring β-anomer in terms of its interaction with enzymes?
A1: While the provided research articles do not directly compare the activity of α-uridine with β-uridine, the study by [Wu et al. (2)] investigates the interaction of a closely related molecule, 5-formyl-1-(α-D-ribofuranosyl)uracil 5'-triphosphate (α-fo5UTP), with Escherichia coli DNA-dependent RNA polymerase. This study shows that α-fo5UTP acts as a non-competitive inhibitor of RNA polymerase, suggesting that it binds to a site distinct from the substrate binding site. [] This binding leads to reversible inhibition of the enzyme, likely through Schiff base formation between the formyl group of α-fo5UTP and an amino group on the enzyme. [] Although further research is needed to directly compare the behavior of α- and β-anomers, this example highlights how the stereochemistry at the anomeric carbon can significantly impact interactions with enzymes.
Q2: What makes 1-(α-D-ribofuranosyl)uracil a useful compound in the synthesis of other molecules?
A2: The research by [Schinazi et al. (4)] demonstrates the utility of a protected derivative of 1-(α-D-ribofuranosyl)uracil as a precursor for synthesizing carborane-containing nucleosides. [] Specifically, 1,3-di-O-acetyl-5-O-benzoyl-2-O-(o-carboran-1-ylmethyl)-D-ribofuranose, derived from 1-(α-D-ribofuranosyl)uracil, was successfully employed to create a novel carborane-uracil conjugate. [] This highlights the potential of using modified uridine derivatives as building blocks for creating compounds with potential applications in fields like boron neutron capture therapy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1270849.png)

![Benzo[1,3]dioxol-5-yl-acetyl chloride](/img/structure/B1270855.png)
![Benzyl[(2-methylphenyl)methyl]amine](/img/structure/B1270857.png)
![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)



